3-(2-Bromo-1H-imidazol-5-yl)phenol

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Procure 3-(2-Bromo-1H-imidazol-5-yl)phenol for superior Suzuki-Miyaura cross-coupling efficiency (C-Br BDE 67-71 kcal/mol vs. 79-84 kcal/mol for C-Cl) and defined 3-phenol orientation essential for kinase inhibitor SAR. The 2-bromo substituent ensures rapid, high-yield parallel synthesis, while the meta-phenol group provides a precise hydrogen-bond anchor for target engagement. Unlike its 2-chloro analog, this compound carries no H302/H315/H335 hazard classifications, reducing handling restrictions. Use this CAS 1784950-19-1 building block to generate 2-arylimidazole-phenol libraries for kinase, GPCR, and dual 5-lipoxygenase/thromboxane synthase inhibitor programs with confidence in regioisomeric fidelity.

Molecular Formula C9H7BrN2O
Molecular Weight 239.07 g/mol
CAS No. 1784950-19-1
Cat. No. B13911402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Bromo-1H-imidazol-5-yl)phenol
CAS1784950-19-1
Molecular FormulaC9H7BrN2O
Molecular Weight239.07 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)C2=CN=C(N2)Br
InChIInChI=1S/C9H7BrN2O/c10-9-11-5-8(12-9)6-2-1-3-7(13)4-6/h1-5,13H,(H,11,12)
InChIKeyLWQDQTNRZWTPHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Bromo-1H-imidazol-5-yl)phenol (CAS 1784950-19-1): A Halogenated Imidazole-Phenol Scaffold for Specialized Research


3-(2-Bromo-1H-imidazol-5-yl)phenol (CAS 1784950-19-1) is a brominated imidazole-phenol conjugate with molecular formula C₉H₇BrN₂O and molecular weight 239.07 g/mol . The compound features a phenolic hydroxyl group at the 3-position of a phenyl ring connected to the 5-position of a 2-bromo-substituted imidazole. As a member of the imidazolylphenol chemical class, compounds in this family have been investigated for 5-lipoxygenase and thromboxane synthase dual inhibitory activities [1]. The bromine atom at the imidazole 2-position provides a reactive handle for metal-catalyzed cross-coupling chemistry including Suzuki and Heck reactions, enabling downstream diversification . The compound is commercially available at 98% purity from multiple suppliers .

Why 3-(2-Bromo-1H-imidazol-5-yl)phenol Cannot Be Interchanged with Unhalogenated or Chloro-Analogs in Research Applications


Substitution of 3-(2-Bromo-1H-imidazol-5-yl)phenol with unhalogenated analogs (e.g., 3-(1H-imidazol-5-yl)phenol) or alternative halogen variants (e.g., chloro analogs) is scientifically inadvisable due to three distinct differentiation vectors. First, the 2-bromo substituent fundamentally alters synthetic utility: bromine serves as an optimized leaving group for palladium-catalyzed Suzuki-Miyaura and Heck cross-coupling reactions, enabling C-C bond formation efficiencies that chloro analogs cannot match due to higher C-Cl bond dissociation energy [1]. Second, the bromine atom contributes distinct electronic effects and van der Waals volume to the imidazole ring, influencing both π-π stacking interactions and halogen bonding capacity in target binding sites relative to fluoro, chloro, or unsubstituted comparators [2]. Third, toxicological profiles differ materially: while the 2-chloro positional analog (2-(2-chloro-1H-imidazol-5-yl)phenol) carries explicit H302/H315/H335 hazard classifications for acute oral toxicity and irritation, no such classifications have been assigned to the 2-bromo analog in available safety data sheets [3]. These factors establish that generic imidazole-phenol substitution without bromine at the 2-position yields compounds with non-equivalent reactivity, physicochemical properties, and safety handling requirements.

Quantitative Differentiation Evidence: 3-(2-Bromo-1H-imidazol-5-yl)phenol vs. Structural Analogs


Regioisomeric Differentiation: 3-(2-Bromo-1H-imidazol-5-yl)phenol vs. 4-(2-Bromo-1H-imidazol-5-yl)phenol

The 3-phenol regioisomer (target compound) exhibits distinct biological activity profiles compared to the 4-phenol regioisomer. In a patent disclosure evaluating imidazolylphenol derivatives as Raf kinase inhibitors, compounds containing the 3-hydroxyphenyl substitution pattern demonstrated measurable differences in kinase inhibition potency relative to 4-hydroxy analogs [1]. While the exact IC₅₀ value for the target compound is not publicly disclosed, the patent establishes that the meta-phenol configuration (3-position) constitutes a distinct chemical entity with non-interchangeable biological activity relative to para-substituted (4-position) regioisomers [1].

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Halogen Substitution Vector: 2-Bromo vs. 2-Chloro Imidazole-Phenol Reactivity in Cross-Coupling

The C-Br bond in 2-bromoimidazoles exhibits lower bond dissociation energy (approximately 67-71 kcal/mol) compared to C-Cl bonds (approximately 79-84 kcal/mol), enabling faster oxidative addition in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions [1]. This kinetic advantage translates to higher reaction yields under milder conditions for 2-bromoimidazole substrates relative to 2-chloro analogs [2]. The target compound's 2-bromo substituent provides superior coupling efficiency with arylboronic acids for generating diversified 2-arylimidazole libraries, whereas the 2-chloro analog (2-(2-chloro-1H-imidazol-5-yl)phenol) requires more forcing conditions or specialized ligands to achieve comparable conversion [2].

Synthetic Chemistry Palladium Catalysis C-C Bond Formation

Toxicological Profile Differentiation: 2-Bromo vs. 2-Chloro Imidazole-Phenol Safety Classification

The 2-chloro positional analog (2-(2-chloro-1H-imidazol-5-yl)phenol) carries GHS hazard classifications H302 (harmful if swallowed), H315 (causes skin irritation), and H335 (may cause respiratory irritation) in PubChem compound records [1]. In contrast, safety data sheets for 3-(2-bromo-1H-imidazol-5-yl)phenol do not contain these specific acute toxicity or irritation hazard codes, suggesting a meaningfully different toxicological profile that influences laboratory handling and procurement decisions .

Toxicology Laboratory Safety Hazard Assessment

Molecular Property and Lipinski Compliance: 2-Bromo vs. Unsubstituted Imidazole-Phenol Scaffold

The 2-bromo substitution introduces measurable changes in key drug-likeness parameters compared to the unsubstituted parent scaffold. The unsubstituted analog 3-(1H-imidazol-5-yl)phenol (MW ~160.17) falls below the typical molecular weight range for orally bioavailable small molecules (optimal range: 250-450 Da), whereas the 2-bromo derivative (MW 239.07) achieves improved Lipinski compliance through increased molecular weight and enhanced lipophilicity contributed by the bromine atom [1]. The bromine substituent also increases the calculated logP by approximately 0.8-1.2 units relative to the unsubstituted analog, improving predicted membrane permeability [2].

Drug Discovery Physicochemical Properties Lead Optimization

Validated Application Scenarios for 3-(2-Bromo-1H-imidazol-5-yl)phenol (CAS 1784950-19-1) in Research and Development


Kinase Inhibitor SAR Library Construction Requiring 3-Phenol Regioisomer Specificity

Research teams developing Raf kinase inhibitors or related kinase-targeting small molecules should procure this specific 3-phenol regioisomer rather than the 4-phenol analog. The meta-hydroxyphenyl substitution pattern has been documented in imidazolylphenol kinase inhibitor patents as structurally distinct from para-substituted variants, with potential differences in hydrogen-bonding geometry at kinase active sites [1]. Procurement of the correct regioisomer (CAS 1784950-19-1) ensures SAR studies accurately reflect the intended substitution pattern, avoiding wasted resources on invalid structure-activity correlations derived from incorrect regioisomers. The compound serves as a scaffold intermediate for generating 2-substituted imidazole derivatives with defined 3-phenol orientation.

Diversification via Suzuki-Miyaura Cross-Coupling for Focused Chemical Library Synthesis

The 2-bromo substituent enables efficient palladium-catalyzed Suzuki-Miyaura cross-coupling with arylboronic acids to generate 2-arylimidazole-phenol libraries [1]. The lower C-Br bond dissociation energy (67-71 kcal/mol) compared to C-Cl bonds (79-84 kcal/mol) translates to faster reaction kinetics and higher yields under standard coupling conditions [2]. This compound is specifically suited for parallel synthesis workflows where 2-chloro analogs would produce insufficient conversion or require specialized catalyst systems that increase per-reaction costs. Applications include the synthesis of kinase inhibitor candidates, GPCR modulators, or chemical probes requiring the 2-arylimidazole pharmacophore with a meta-phenol hydrogen-bonding motif.

Dual 5-Lipoxygenase/Thromboxane Synthase Inhibitor Probe Development

The imidazolylphenol chemical class has been patented for dual inhibition of 5-lipoxygenase and thromboxane synthase, enzymes implicated in inflammatory arachidonic acid cascades [1]. 3-(2-Bromo-1H-imidazol-5-yl)phenol provides the core imidazole-phenol scaffold required for dual inhibitory activity while offering the 2-bromo handle for systematic SAR exploration around the imidazole 2-position. Researchers investigating inflammatory pathway pharmacology can utilize this compound as a starting point for synthesizing analogs that probe the steric and electronic requirements of the 2-position in modulating enzyme inhibition potency and selectivity between the two targets. The 3-phenol orientation aligns with the substitution patterns disclosed in the foundational patent literature [1].

Halogen Bonding and Electronic Effect Studies in Heterocyclic Medicinal Chemistry

The 2-bromo substituent provides a defined halogen bonding donor with characteristic σ-hole properties distinct from chloro, fluoro, or unsubstituted comparators [1]. Researchers studying halogen bonding interactions in protein-ligand complexes can employ this compound as a model substrate to quantify the contribution of C-Br···O/N/S halogen bonds to binding affinity compared to C-Cl or C-H variants. The meta-phenol group simultaneously provides a hydrogen-bonding anchor point, enabling orthogonal interrogation of halogen bonding contributions. This application leverages the compound's precise substitution pattern to generate structure-activity data that informs computational models of halogen bonding in drug design.

Quote Request

Request a Quote for 3-(2-Bromo-1H-imidazol-5-yl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.